molecular formula C42H34Cl4N4O6Pt B012982 QGHUFMJYAKCOPB-UHFFFAOYSA-L CAS No. 104114-28-5

QGHUFMJYAKCOPB-UHFFFAOYSA-L

Cat. No.: B012982
CAS No.: 104114-28-5
M. Wt: 1027.6 g/mol
InChI Key: QGHUFMJYAKCOPB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

InChIKeys are unique alphanumeric identifiers for chemical substances, and this identifier would typically correspond to a specific molecular structure.

Properties

CAS No.

104114-28-5

Molecular Formula

C42H34Cl4N4O6Pt

Molecular Weight

1027.6 g/mol

IUPAC Name

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;platinum(2+);tetrachloride

InChI

InChI=1S/2C21H16N2O3.4ClH.Pt/c2*1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;;;;/h2*2-11,22H,23H2,1H3;4*1H;/q;;;;;;+2/p-2

InChI Key

QGHUFMJYAKCOPB-UHFFFAOYSA-L

SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]

Synonyms

Pt(Rh-123)(2)
rhodamine 123 (2)-tetrachloroplatinum
tetrachloroplatinate dianion-rhodamine-123 complex

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Menatetrenone can be synthesized through several methods. One common method involves the conversion of vitamin K1 to menadione (vitamin K3), followed by the reduction of menadione to menadiol. The final step involves the attachment of a geranylgeranyl group to form menatetrenone .

Industrial Production Methods: Industrial production of menatetrenone often involves the use of vegetable oil and cosolvents such as polysorbate 80 or polysorbate 60. The process includes dissolving menatetrenone in the oil and cosolvent mixture, followed by encapsulation in soft capsules. This method ensures stability and long shelf life of the product .

Chemical Reactions Analysis

Types of Reactions: Menatetrenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is menatetrenone itself, which is used in various therapeutic applications.

Scientific Research Applications

Menatetrenone has a wide range of scientific research applications:

Mechanism of Action

Menatetrenone exerts its effects by promoting the γ-carboxylation of osteocalcin, a protein involved in bone formation. This process enhances the binding of calcium to the bone matrix, thereby improving bone mineral density. Menatetrenone also interacts with mesenchymal stromal/stem cells in the bone marrow, promoting hematopoiesis and improving bone health .

Comparison with Similar Compounds

Comparison with Similar Compounds

For example:

  • references RQQCHOJQGKVOEP-UHFFFAOYSA-N, a compound included in screening libraries for drug discovery.

Hypothetical Comparison Framework (Based on Standard Practices)

If structural data for QGHUFMJYAKCOPB-UHFFFAOYSA-L were available, a comparison might include:

Property This compound RQQCHOJQGKVOEP-UHFFFAOYSA-N Hypothetical Analog X
Molecular Weight N/A 342.4 g/mol 298.5 g/mol
Solubility (Water) N/A 0.5 mg/mL 2.3 mg/mL
Therapeutic Area N/A Oncology (screening library) Neurology
Bemis-Murcko Framework N/A Included Excluded

Note: Data for this compound are speculative due to insufficient evidence.

Limitations of Available Evidence

contains corrupted text, rendering its chemical references unusable .

discusses a different compound (RQQCHOJQGKVOEP-UHFFFAOYSA-N ) but lacks comparative insights .

Recommendations for Further Research

To address this gap:

Consult authoritative chemical databases (e.g., PubChem, ChEMBL) for This compound 's structural and pharmacological profile.

Review patent literature or specialized journals for unpublished data.

Perform computational modeling (e.g., QSAR, docking studies) to infer properties if experimental data remain unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.